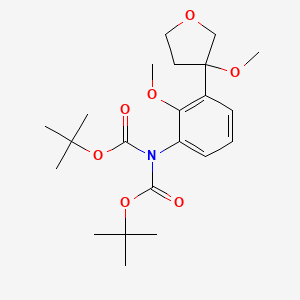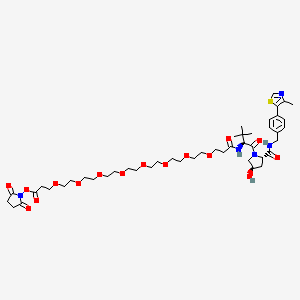
(S,R.S)-AHPC-PEG8-NHS ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S,R.S)-AHPC-PEG8-NHS ester is a chemical compound used in various scientific research applications. It is a derivative of AHPC (Aryl Hydrocarbon Receptor-Interacting Protein), conjugated with PEG8 (Polyethylene Glycol with 8 ethylene glycol units) and NHS ester (N-Hydroxysuccinimide ester). This compound is particularly useful in bioconjugation and drug delivery systems due to its ability to form stable amide bonds with primary amines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S,R.S)-AHPC-PEG8-NHS ester typically involves the following steps:
Activation of AHPC: AHPC is first activated by reacting with a suitable activating agent such as DCC (Dicyclohexylcarbodiimide) to form an active ester intermediate.
Conjugation with PEG8: The activated AHPC is then reacted with PEG8 under controlled conditions to form the AHPC-PEG8 conjugate.
Formation of NHS Ester: Finally, the AHPC-PEG8 conjugate is reacted with NHS (N-Hydroxysuccinimide) in the presence of a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of AHPC, PEG8, and NHS are synthesized or procured.
Automated Reactors: The reactions are carried out in automated reactors to ensure precise control over reaction conditions.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(S,R.S)-AHPC-PEG8-NHS ester undergoes various chemical reactions, including:
Substitution Reactions: The NHS ester group readily reacts with primary amines to form stable amide bonds.
Hydrolysis: In the presence of water, the NHS ester can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions
Primary Amines: Reacts with primary amines under mild conditions to form amide bonds.
Aqueous Conditions: Hydrolysis occurs in aqueous conditions, especially under basic or acidic environments.
Major Products Formed
Amide Bonds: Reaction with primary amines forms stable amide bonds.
Carboxylic Acid: Hydrolysis results in the formation of carboxylic acid.
Wissenschaftliche Forschungsanwendungen
(S,R.S)-AHPC-PEG8-NHS ester has a wide range of applications in scientific research, including:
Bioconjugation: Used to conjugate proteins, peptides, and other biomolecules for various biochemical assays.
Drug Delivery: Utilized in the development of drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Immunoassays: Employed in the preparation of immunoassay reagents for detecting specific biomolecules.
Cell Labeling: Used in cell labeling and tracking studies in biological research.
Wirkmechanismus
The mechanism of action of (S,R.S)-AHPC-PEG8-NHS ester involves the formation of stable amide bonds with primary amines. The NHS ester group is highly reactive towards primary amines, facilitating the conjugation of the compound with various biomolecules. This conjugation enhances the stability and solubility of the resulting complexes, making them suitable for various applications in research and medicine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
AHPC-PEG4-NHS ester: Similar to (S,R.S)-AHPC-PEG8-NHS ester but with a shorter PEG chain.
AHPC-PEG12-NHS ester: Similar but with a longer PEG chain.
AHPC-PEG8-Maleimide: Similar but with a maleimide group instead of NHS ester.
Uniqueness
This compound is unique due to its optimal PEG chain length, which provides a balance between solubility and stability. The NHS ester group ensures efficient conjugation with primary amines, making it highly versatile for various applications.
Eigenschaften
Molekularformel |
C46H69N5O16S |
|---|---|
Molekulargewicht |
980.1 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C46H69N5O16S/c1-33-42(68-32-48-33)35-7-5-34(6-8-35)30-47-44(57)37-29-36(52)31-50(37)45(58)43(46(2,3)4)49-38(53)11-13-59-15-17-61-19-21-63-23-25-65-27-28-66-26-24-64-22-20-62-18-16-60-14-12-41(56)67-51-39(54)9-10-40(51)55/h5-8,32,36-37,43,52H,9-31H2,1-4H3,(H,47,57)(H,49,53)/t36-,37+,43-/m1/s1 |
InChI-Schlüssel |
FROVIXFLHMSAQR-ISMBDAAJSA-N |
Isomerische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O)O |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


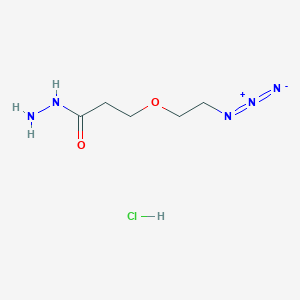
![N-[[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanecarboxamide](/img/structure/B13718879.png)
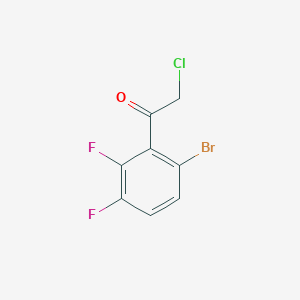
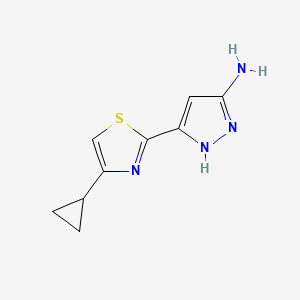
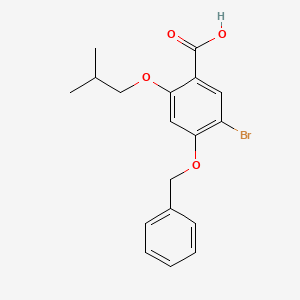

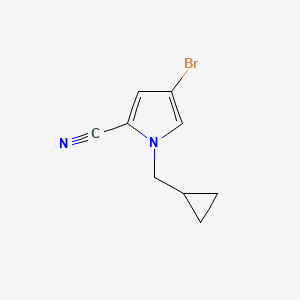
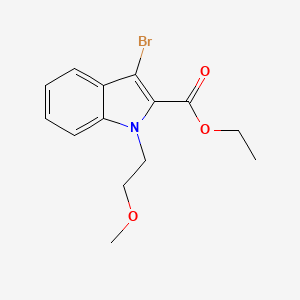

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzoic acid tert-butyl ester](/img/structure/B13718917.png)
![5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-2-piperidin-1-yl-phenylamine](/img/structure/B13718920.png)

![tert-Butyl 3-{[(4-ethynylphenyl)amino]methyl}azetidine-1-carboxylate](/img/structure/B13718935.png)
